Methyl 3-cyclopropyl-2-hydroxypropanoate is an organic compound characterized by the molecular formula . This compound is notable for its chiral nature, meaning it exists in two enantiomeric forms that are non-superimposable mirror images of each other. The (S)-enantiomer has been particularly studied for its potential biological activities and applications in synthetic chemistry.
Methyl 3-cyclopropyl-2-hydroxypropanoate can be synthesized from commercially available starting materials, including cyclopropylcarbinol and methyl acrylate. It falls under the category of esters, which are derived from carboxylic acids and alcohols. This compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of methyl 3-cyclopropyl-2-hydroxypropanoate typically involves a multi-step process:
Methyl 3-cyclopropyl-2-hydroxypropanoate features a cyclopropyl group attached to a hydroxypropanoate moiety. Its structure can be represented as follows:
The stereochemistry plays a crucial role in its biological activity, particularly in interactions with enzymes or receptors .
Methyl 3-cyclopropyl-2-hydroxypropanoate can undergo several chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for methyl 3-cyclopropyl-2-hydroxypropanoate involves its interaction with specific molecular targets within biological systems:
These properties make methyl 3-cyclopropyl-2-hydroxypropanoate suitable for various applications in organic synthesis and medicinal chemistry.
Methyl 3-cyclopropyl-2-hydroxypropanoate has several significant applications:
These applications underscore the compound's importance in both academic research and industrial settings .
The molecular architecture of methyl 3-cyclopropyl-2-hydroxypropanoate (C₇H₁₂O₃, MW 144.17 g/mol) integrates three key functional elements: 1) The highly strained cyclopropyl ring (bond angle ~60° versus 109.5° in sp³ carbons) creates substantial ring strain energy (estimated 27.5 kcal/mol), enhancing reactivity through relief of strain; 2) The β-hydroxy ester moiety offers dual functionality through hydrogen-bonding capability (hydroxyl) and electrophilic character (carbonyl); and 3) The chiral center at C2 provides a stereochemical control point for asymmetric induction [1] [4] [7].
The cyclopropyl group's unique bonding configuration—characterized by bent bonds and significant σ-conjugation—imparts distinctive electronic effects that influence adjacent functional groups. This "cyclopropyl effect" modifies the acidity of the hydroxy group, the electrophilicity of the ester carbonyl, and the overall dipole moment (estimated 1.85 D). These perturbations manifest experimentally in altered reaction kinetics compared to straight-chain analogs. Nuclear magnetic resonance (NMR) analysis reveals diagnostic signals: the cyclopropyl methine protons appear as distinctive multiplet patterns between δ 0.5-1.0 ppm, while the methoxy resonance occurs as a singlet near δ 3.7 ppm. The chiral carbon (C2) generates characteristic splitting patterns for the methine proton at δ ~4.0 ppm (dd, J=8.2, 4.1 Hz) [1] [4].
Table 1: Key Physical Properties of Methyl 3-Cyclopropyl-2-Hydroxypropanoate
Property | Specification | Experimental Reference |
---|---|---|
Molecular Formula | C₇H₁₂O₃ | [1] [3] [7] |
Molecular Weight | 144.17 g/mol | [1] [3] |
Chiral Center Configuration | (S)-enantiomer predominant | [1] [3] |
Storage Conditions | Sealed, dry, 2-8°C (cold-chain) | [1] |
Characteristic SMILES | O=C(OC)C@@HCC1CC1 | [1] |
Purity Specification | ≥95% (chromatographic grade) | [3] |
The synthetic evolution of methyl 3-cyclopropyl-2-hydroxypropanoate reflects three significant phases: 1) Early development of racemic synthesis (pre-2010); 2) Emergence of enantioselective routes (2010-2018); and 3) Industrial-scale production optimization (2018-present). Initial synthetic approaches focused on classical cyclopropanation techniques using copper-catalyzed decomposition of diazo compounds in the presence of alkenes, followed by sequential functional group manipulations to install the hydroxy ester moiety. These methods suffered from moderate yields (45-60%) and lacked stereocontrol [3] [6].
A pivotal advancement occurred with the implementation of enzymatic resolution techniques, which enabled practical access to enantiomerically enriched material. Commercial suppliers like AccelaChem now offer the (S)-enantiomer with ≥95% enantiomeric excess (ee) through lipase-mediated kinetic resolution processes. This technology leverages the differential reaction kinetics of enzyme active sites toward enantiomeric substrates, allowing selective transformation of one enantiomer while leaving the desired isomer unreacted [3].
Contemporary industrial synthesis employs esterification of the corresponding carboxylic acid precursor with methanol under acid catalysis (e.g., sulfuric acid). Technical reports detail optimized conditions: 1) Reflux conditions (65-70°C) with Dean-Stark apparatus for water removal; 2) Catalyst loading at 0.5-1 mol%; 3) Reaction completion within 6-8 hours, yielding >95% conversion. The carboxylic acid precursor itself is synthesized via Arndt-Eistert homologation or Reformatsky reactions involving cyclopropyl ketones [3] [6].
Table 2: Evolution of Synthetic Approaches to Methyl 3-Cyclopropyl-2-Hydroxypropanoate
Synthesis Era | Key Methodology | Yield | Enantiomeric Excess | Limitations |
---|---|---|---|---|
Early Routes (Pre-2010) | Copper-catalyzed cyclopropanation | 45-60% | Racemic | Low yield, multi-step sequence |
Transitional (2010-2018) | Enzymatic resolution of racemate | 30-40%* | 90-95% ee | Maximum 50% theoretical yield |
Modern (2018-Present) | Asymmetric hydrogenation & esterification | 75-85% | ≥95% ee | Requires specialized catalysts |
*Yield for desired enantiomer after resolution
Current industrial availability reflects these advances, with global suppliers offering both enantiopure material (SY419635, ~$995/g for R&D quantities) and custom bulk synthesis through contract manufacturing organizations (CMOs). The compound's classification as a cold-chain item underscores its sensitivity to thermal degradation during transportation and storage [1] [3].
The strategic significance of methyl 3-cyclopropyl-2-hydroxypropanoate in asymmetric synthesis stems from three synergistic attributes: 1) The electron-donating character of the cyclopropyl group enhances nucleophilicity at the α-carbon; 2) The β-hydroxy ester moiety participates in chelation-controlled reactions; and 3) The chiral center directs stereoselective transformations with predictable facial bias. These properties converge to make this synthon exceptionally valuable for constructing complex molecules with defined stereochemistry [1] [3].
Pharmaceutical applications exploit the cyclopropyl group as a bioisostere for unsaturated moieties or tert-butyl groups, imparting metabolic stability while maintaining similar steric demand. The synthon serves as a precursor to β-substituted-α-hydroxy acids through functional group interconversion. For example, AccelaChem's product portfolio includes methyl (S)-3-cyclopropyl-2-methoxypropanoate (SY419636) and (S)-3-cyclopropyl-2-methoxypropanoic acid (SY419639), both derived from the parent hydroxy ester. These derivatives function as key intermediates in protease inhibitors and kinase-targeted therapeutics where the cyclopropyl group confers conformational constraint to peptide mimetics [3].
The compound's versatility extends to palladium-catalyzed cross-coupling reactions, where the hydroxy group can be temporarily protected as silyl ethers to prevent side reactions. Additionally, the ester functionality undergoes smooth reduction to aldehydes (via DIBAL-H) or alcohols (via LiAlH₄), providing access to chiral 1,2-diols or amino alcohol precursors. Structural analogs like methyl (S)-3-(3-chlorophenyl)-2-hydroxypropanoate (SY419647) and methyl (S)-2-hydroxy-3-(2-thienyl)propanoate (SY419650) demonstrate the synthon's adaptability to various aryl and heteroaryl systems, expanding its utility in medicinal chemistry programs targeting diverse biological targets [3].
Table 3: Strategic Derivatives and Their Synthetic Applications
Derivative | Structural Features | Therapeutic Application Area |
---|---|---|
Methyl (S)-3-cyclopropyl-2-methoxypropanoate | Ether linkage, enhanced stability | Antiviral protease inhibitors |
(S)-3-cyclopropyl-2-methoxypropanoic acid | Carboxylic acid bioisostere | Kinase inhibitor scaffolds |
Methyl (S)-3-(3-chlorophenyl)-2-hydroxypropanoate | Aryl substituent, chiral center | CNS-active agents |
Methyl (S)-2-hydroxy-3-(2-thienyl)propanoate | Heterocyclic moiety | Antibacterial compounds |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: